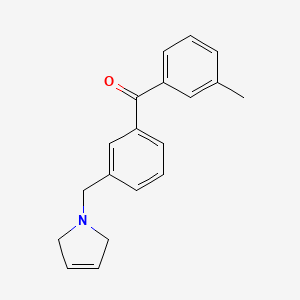

3-Methyl-3'-(3-pyrrolinomethyl) benzophenone

Description

3-Methyl-3'-(3-pyrrolinomethyl) benzophenone is a benzophenone derivative characterized by a methyl group at the 3-position of one aromatic ring and a pyrrolinomethyl substituent (a pyrrolidine-derived methyl group) at the 3'-position of the second aromatic ring. Benzophenones are widely studied for their structural versatility and applications in pharmaceuticals, photochemistry, and materials science. This compound’s unique substitution pattern introduces steric and electronic effects that influence its reactivity, solubility, and biological activity.

Propriétés

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-6-4-8-17(12-15)19(21)18-9-5-7-16(13-18)14-20-10-2-3-11-20/h2-9,12-13H,10-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCZBZJMHPSGEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643465 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-61-2 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3’-(3-pyrrolinomethyl) benzophenone typically involves the reaction of 3-methylbenzophenone with a pyrrolinomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-3’-(3-pyrrolinomethyl) benzophenone may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-3’-(3-pyrrolinomethyl) benzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyrrolinomethyl group and the benzophenone core structure .

Common Reagents and Conditions

Oxidation: Common oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the compound, leading to the formation of corresponding oxidized products.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzophenone derivatives, while reduction can produce reduced benzophenone analogs. Substitution reactions result in substituted benzophenone compounds with varying functional groups .

Applications De Recherche Scientifique

3-Methyl-3’-(3-pyrrolinomethyl) benzophenone has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-Methyl-3’-(3-pyrrolinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The pyrrolinomethyl group and benzophenone core structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-Methyl-3'-(3-pyrrolinomethyl) benzophenone and its analogs:

Structural and Electronic Differences

- Substituent Effects: Methyl vs. In contrast, chloro or fluoro analogs exhibit electron-withdrawing effects, which may enhance stability in radical reactions (e.g., photochemical applications) . Heterocyclic Moieties: The pyrrolinomethyl group (5-membered ring) offers moderate steric hindrance and basicity compared to piperidinomethyl (6-membered ring) or morpholinomethyl groups. These differences influence interactions with biological targets, such as enzymes or receptors .

Physicochemical Properties

- Boiling Points: Evidence suggests that benzophenone derivatives with bulky substituents (e.g., azabicyclo groups) exhibit higher boiling points due to increased molecular weight and intermolecular interactions. However, substituent position and polarity also play critical roles .

- Solubility: The pyrrolinomethyl group enhances solubility in polar solvents compared to unsubstituted benzophenone. Chloro and cyano analogs may show reduced aqueous solubility due to higher hydrophobicity .

Activité Biologique

3-Methyl-3'-(3-pyrrolinomethyl) benzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzophenone core with a pyrrolinomethyl group, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 264.36 g/mol. The structural characteristics allow it to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : There is ongoing investigation into its efficacy against cancer cell lines, with some studies indicating cytotoxic effects on specific tumor types.

- Endocrine Disruption : Similar to other benzophenones, this compound may exhibit endocrine-disrupting properties, affecting hormonal pathways in humans and wildlife.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to hormone receptors, potentially mimicking or blocking natural hormones, which could lead to endocrine disruption.

Case Studies and Experimental Evidence

- Antimicrobial Studies : A study evaluated the antimicrobial activity of various benzophenone derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent .

- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

- Endocrine Disruption Assessment : Investigations into the endocrine-disrupting potential showed that exposure to the compound altered estrogen receptor activity in vitro, aligning with findings from related studies on benzophenones .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains pyrrolinomethyl group | Antimicrobial, anticancer |

| Benzophenone-3 (BP-3) | Lacks pyrrolinomethyl group | Endocrine disruptor |

| Benzophenone-1 (BP-1) | Similar structure without methyl group | Estrogenic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.